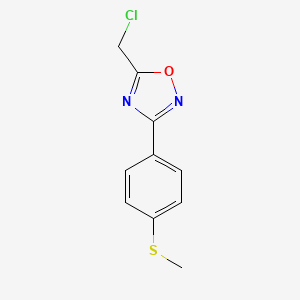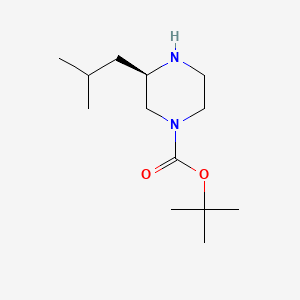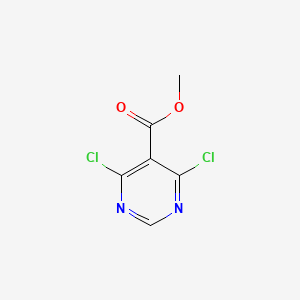
2,2',3,4',6'-Pentachlorobiphenyl
Vue d'ensemble
Description
2,2',3,4',6'-Pentachlorobiphenyl (PCB) is a persistent organic pollutant (POP) that has been widely used in industrial applications. It is a member of the polychlorinated biphenyl (PCB) family, which consists of 209 different congeners. PCBs have been found in the environment, including air, water, and soil, and have been linked to a variety of adverse health effects.
Applications De Recherche Scientifique
Here is a comprehensive analysis of the scientific research applications of 2,2’,3,4’,6’-Pentachlorobiphenyl, focusing on unique applications:
Enantioselective Hydroxylation
Research has shown differences in the enantioselective hydroxylation of 2,2’,3,4’,6-Pentachlorobiphenyl by human and rat CYP2B subfamilies. This is significant for understanding how different species metabolize this compound .
Developmental Neurotoxicity
Studies have indicated that 2,2’,3,4’,6-Pentachlorobiphenyl acts as a developmental neurotoxicant, targeting the developing brain and affecting spontaneous Ca2+ oscillations in neurons .
Environmental Impact
The compound has been identified as an environmental neurotoxicant with evidence suggesting its neurotoxic effects are due to modifications in ryanodine receptors (RyR) in calcium-releasing channels .
Oxidative Stress in Aquatic Life
Research involving zebrafish has investigated the oxidative stress process and bioaccumulation associated with prolonged exposure to 2,2’,3,4’,6-Pentachlorobiphenyl .
Atropselective Disposition
Studies have explored the atropselective disposition of 2,2’,3,4’,6-Pentachlorobiphenyl and identified its metabolites in mice with liver-specific deletion of Cytochrome P450 Reductase .
Enantioselective Toxic Effects
Understanding the enantioselective toxic effects of 2,2’,3,4’,6-Pentachlorobiphenyl is still in its infancy but is an important area of study due to its environmental relevance .
Propriétés
IUPAC Name |
1,3,5-trichloro-2-(2,3-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-6-4-9(15)11(10(16)5-6)7-2-1-3-8(14)12(7)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFFZTAPOOICFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074193 | |
| Record name | 2,2',3,4',6'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,4',6'-Pentachlorobiphenyl | |
CAS RN |
60233-25-2 | |
| Record name | PCB 98 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60233-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,4',6'-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060233252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4',6'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4',6'-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP7H9MK079 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the chirality of PCB 91 significant in toxicological studies?
A1: PCB 91 exists as two non-superimposable mirror images, known as atropisomers. These atropisomers, while chemically identical, can exhibit different biological activities and toxicities. Research has shown that the atropisomers of PCB 91 are metabolized differently by enzymes, leading to varying levels of potentially toxic hydroxylated metabolites (OH-PCBs) [, , ]. This differential metabolism is crucial in understanding the overall toxicity and potential health risks associated with PCB 91 exposure.
Q2: Which enzymes are primarily involved in the metabolism of PCB 91 in humans?
A2: Studies using recombinant human enzymes have identified CYP2A6 and CYP2B6 as key players in the metabolism of PCB 91 []. CYP2A6 primarily catalyzes the formation of meta-hydroxylated metabolites, while CYP2B6 shows activity towards both meta- and para-hydroxylated products. Interestingly, CYP2E1 has also been shown to contribute to a lesser extent, producing trace amounts of para-hydroxylated metabolites []. This understanding of the specific enzymes involved is crucial for predicting potential drug interactions and interindividual variability in PCB 91 metabolism.
Q3: How does the deletion of specific cytochrome P450 enzymes affect PCB 91 disposition in mice?
A3: Mice with a liver-specific deletion of the cytochrome P450 reductase gene (CPR), essential for the function of various CYP enzymes, exhibit altered PCB 91 disposition compared to wild-type mice []. KO mice showed higher PCB 91 levels but lower levels of OH-PCBs, indicating slower metabolism. Interestingly, despite the impaired metabolism, significant amounts of 5-91 were still excreted in the feces of KO mice, suggesting alternative metabolic pathways may be active []. This finding underscores the complexity of PCB metabolism and the potential for compensatory mechanisms in the absence of key enzymes.
Q4: Can plants contribute to the biotransformation of chiral OH-PCBs?
A4: Research on poplar plants has demonstrated their ability to absorb, translocate, and biotransform chiral OH-PCBs, albeit with congener-specific enantioselectivity []. Poplar plants exposed to 5-hydroxy-2,2′,3,5′,6-pentachlorobiphenyl (5-OH-PCB95) exhibited enantioselective biotransformation, preferentially removing the second eluting enantiomer []. This finding suggests that plants could potentially play a role in the environmental fate and enantiomeric profiling of chiral OH-PCBs.
Q5: What are the implications of PCB 91 and its metabolites being environmentally persistent?
A5: PCBs, including PCB 91, are highly persistent in the environment and can bioaccumulate in organisms, leading to long-term exposure and potential health risks []. The persistence of PCB 91 and its metabolites raises concerns about their potential to contaminate food chains and pose a risk to both wildlife and human health. Further research is needed to develop effective remediation strategies and mitigate the environmental impact of these persistent pollutants.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{1-[2-(4-Hydroxy-phenyl)-ethyl]-piperidin-4-yl}-N-phenyl-propionamide](/img/structure/B1593308.png)


![Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1593311.png)

![5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593313.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B1593314.png)





![5-Methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B1593327.png)